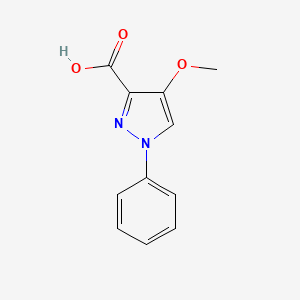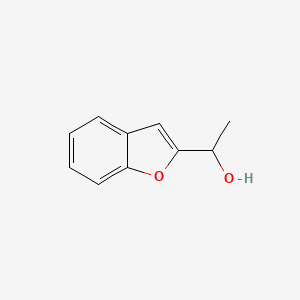
1-(2,5-Dimethylphenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylphenyl)ethanamine is a chemical compound with the CAS Number: 91251-26-2. It has a molecular weight of 149.24 and its IUPAC name is 1-(2,5-dimethylphenyl)ethylamine . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of 1-(2,5-Dimethylphenyl)ethanamine is C10H15N . The InChI code is 1S/C10H15N/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9H,11H2,1-3H3 .Physical And Chemical Properties Analysis
1-(2,5-Dimethylphenyl)ethanamine is a solid at room temperature . The molecular weight is 149.24 .Wissenschaftliche Forschungsanwendungen
Pharmacology
1-(2,5-Dimethylphenyl)ethanamine: is utilized in pharmacological research as a precursor or intermediate in the synthesis of more complex compounds. Its structural motif, featuring a phenethylamine backbone, is common in a variety of pharmacologically active molecules. This compound could be used in the development of new therapeutic agents, where modifications to its structure may result in substances with potential activity on the central nervous system or as cardiovascular agents .
Material Science
In material science, 1-(2,5-Dimethylphenyl)ethanamine may serve as a monomer or a modifying agent in the synthesis of novel polymers. Its incorporation into polymeric structures could impart unique properties such as increased thermal stability or altered electrical conductivity, which are valuable in creating advanced materials for electronic devices or high-performance applications .
Biochemistry
Biochemically, 1-(2,5-Dimethylphenyl)ethanamine can be involved in enzyme-catalyzed reactions to study enzyme kinetics and mechanisms. It might act as a substrate analog to investigate the specificity and active sites of aminotransferases or decarboxylases, enzymes that play crucial roles in amino acid metabolism .
Environmental Science
Environmental scientists might explore the use of 1-(2,5-Dimethylphenyl)ethanamine in the remediation of contaminated sites. As an organic amine, it could potentially react with environmental pollutants, aiding in their breakdown or facilitating their removal from ecosystems through chemical treatments .
Analytical Chemistry
In analytical chemistry, 1-(2,5-Dimethylphenyl)ethanamine could be employed as a standard or reagent in chromatographic methods. It may be used to calibrate instruments or as a component in the synthesis of dyes and indicators for various analytical techniques .
Organic Synthesis
1-(2,5-Dimethylphenyl)ethanamine: is valuable in organic synthesis as a building block. Its amine group is a functional handle that can undergo a wide range of reactions, including alkylation, acylation, and condensation, to create diverse organic molecules. This versatility makes it a useful reagent in the synthesis of complex organic compounds, including natural products and pharmaceuticals .
Agriculture
In the agricultural sector, research into 1-(2,5-Dimethylphenyl)ethanamine could focus on its potential as a growth regulator or as a component in the synthesis of agrochemicals. Its structural similarity to natural plant hormones could make it a candidate for the development of synthetic variants that modulate plant growth and development .
Food Industry
Although not directly used in food products, 1-(2,5-Dimethylphenyl)ethanamine could have applications in food science research. For instance, it might be used in the synthesis of flavor compounds or as a chemical intermediate in the production of food additives that enhance taste or shelf-life .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGHUDXDTMIEAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407309 |
Source


|
| Record name | 1-(2,5-dimethylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)ethanamine | |
CAS RN |
91251-26-2 |
Source


|
| Record name | 1-(2,5-dimethylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine](/img/structure/B1276159.png)


![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)



![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)




